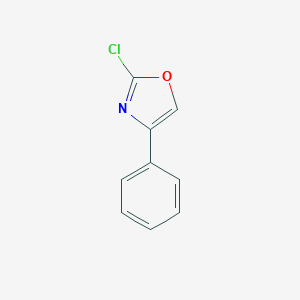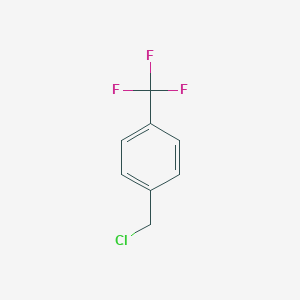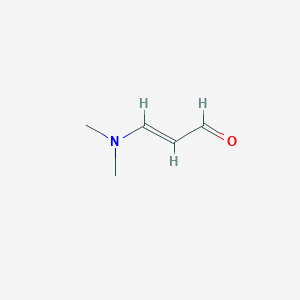
3-Dimethylaminoacrolein
概要
説明
準備方法
3-(Dimethylamino)acrylaldehyde can be synthesized through several methods. One common method involves the addition of dimethylamine to the triple bond of propynal (propargyl aldehyde) via a Reppe vinylation . propynal is not suitable for industrial synthesis due to its tendency to explode . Instead, vinyl ethers like ethyl vinyl ether are more appropriate. These react with phosgene and dimethylformamide (forming the Vilsmeier reagent) to produce 3-ethoxypropenylidene dimethylammonium chloride, which in a weakly alkaline medium forms 3-(Dimethylamino)acrylaldehyde . Another method involves reacting isobutyl vinyl ether with the iminium chloride derived from dimethylformamide and phosgene, yielding 3-(Dimethylamino)acrylaldehyde in dilute sodium hydroxide solution .
化学反応の分析
3-(Dimethylamino)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The activated aldehyde group reacts quantitatively with dialkyl sulfates such as dimethyl sulfate.
Cycloaddition: It can participate in cycloaddition reactions to form nitrogen-containing heterocycles like pyridines, pyrimidines, pyrroles, or pyrazoles.
科学的研究の応用
3-(Dimethylamino)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as a reactive molecular building block for the formation of nitrogen-containing heterocycles.
Biology: The compound has been studied for its ability to reverse the hypnotic effect of morphine in mice.
Industry: It is used in the synthesis of various chemical intermediates and products.
作用機序
The mechanism of action of 3-(Dimethylamino)acrylaldehyde involves its interaction with molecular targets and pathways. For instance, it can inhibit specific pathways to induce apoptosis in certain cell types . The compound’s effects are mediated through its functional groups, which allow it to interact with various biological molecules and pathways .
類似化合物との比較
3-(Dimethylamino)acrylaldehyde can be compared with other similar compounds, such as:
3-Aminoacrolein: Unlike 3-(Dimethylamino)acrylaldehyde, 3-Aminoacrolein is less stable and more toxic.
Dimethylformamide (DMF): 3-(Dimethylamino)acrylaldehyde can be thought of as vinylogous DMF, combining the functionalities of an unsaturated aldehyde and an enamine.
Malondialdehyde: 3-(Dimethylamino)acrylaldehyde can be used as a nontoxic precursor for the genotoxic, mutagenic, and potentially carcinogenic malondialdehyde.
特性
CAS番号 |
927-63-9 |
|---|---|
分子式 |
C5H9NO |
分子量 |
99.13 g/mol |
IUPAC名 |
3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C5H9NO/c1-6(2)4-3-5-7/h3-5H,1-2H3 |
InChIキー |
RRLMPLDPCKRASL-UHFFFAOYSA-N |
SMILES |
CN(C)C=CC=O |
異性体SMILES |
CN(C)/C=C/C=O |
正規SMILES |
CN(C)C=CC=O |
Key on ui other cas no. |
927-63-9 |
ピクトグラム |
Corrosive |
同義語 |
3-(Dimethylamino)-2-propenal; 3-(Dimethylamino)acrolein; 3-(Dimethylamino)acrylaldehyde; 3-(Dimethylamino)propenal; 4-Dimethylamino-2-propen-1-al; β-(Dimethylamino)acrolein |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 3-(Dimethylamino)acrolein, also known as 3-dimethylaminoacrylaldehyde, has the molecular formula C5H9NO and a molecular weight of 99.13 g/mol. While specific spectroscopic data isn't extensively discussed in the provided research, it's characterized by its enone structure with a dimethylamino substituent. This structure leads to characteristic peaks in NMR and IR spectra, useful for identification.
A: The reactivity of 3-(dimethylamino)acrolein with α-amino derivatives differs depending on the nature of the β-carbon substituent. Unsubstituted β-amino enones primarily undergo a 1,4-addition followed by elimination and cyclodehydration, yielding 3-functionalized pyrroles []. In contrast, 3-(dimethylamino)acrolein favors 1,2-addition followed by cyclization, resulting in 2-substituted pyrroles [].
A: 3-(Dimethylamino)acrolein plays a crucial role in synthesizing histone deacetylase (HDAC) inhibitors. It acts as a building block for creating an unusual 2-aryl-3-cyano-5-aminomethylpyridine core found in these inhibitors []. This methodology also offers access to diverse 3,5-disubstituted pyrid-2-ones and 2,3,5-trisubstituted pyridines [].
A: Yes, a modified Friedländer quinoline synthesis utilizes 3-(dimethylamino)acrolein. It acts as a masked malondialdehyde derivative, reacting with ortho-lithiated N-t-Boc-anilines or N-pivaloylanilines. Subsequent acid-induced cyclization then yields the desired quinolines [].
A: This reaction showcases the unique reactivity of corroles. Instead of the expected β-acrolein corrole, the reaction unexpectedly yields N21,N22-3-formylpropylcorrole and 10-acrolein isocorrole []. The formation of the isocorrole through electrophilic attack at the 10-position is unprecedented in porphyrinoid chemistry [].
A: Even trace amounts of acid can catalyze the rearrangement of 3-(dimethylamino)acrolein and its derivatives. For instance, 5-chloro-5-(dimethylamino)penta-2,4-dienal rearranges to 2-(dimethylamino)pyrilium chloride, which can further convert to 5-chloropenta-2,4-dien-N,N-dimethylamide []. This sensitivity to acid highlights the need for careful handling and storage.
A: Researchers frequently use a combination of techniques including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis to confirm the structure and purity of 3-(dimethylamino)acrolein derivatives [, ]. These techniques help to identify characteristic functional groups and analyze the composition of the synthesized compounds.
A: Yes, depending on the desired outcome, alternatives exist. For instance, while 3-(dimethylamino)acrolein is used in Vilsmeier reactions to introduce formylvinyl groups, N,N-dimethylformamide can be used to introduce formyl groups []. The choice of reagent depends on the specific structural modification desired.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


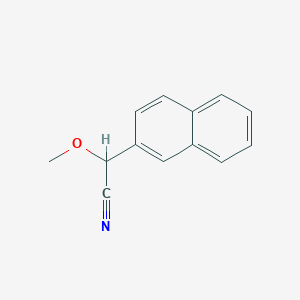
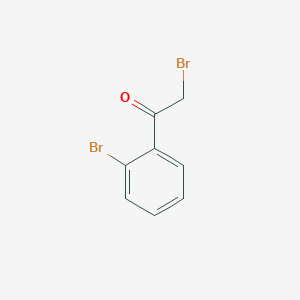
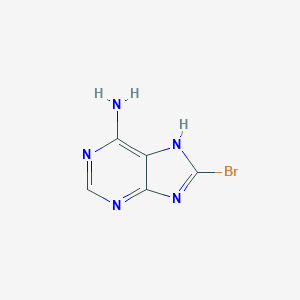

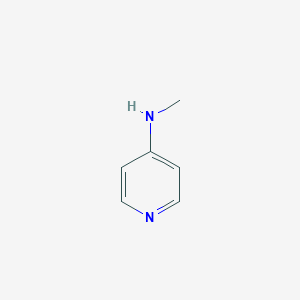
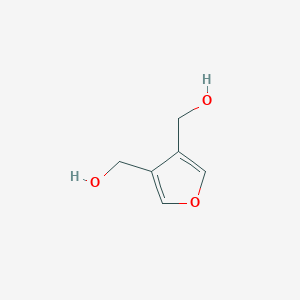
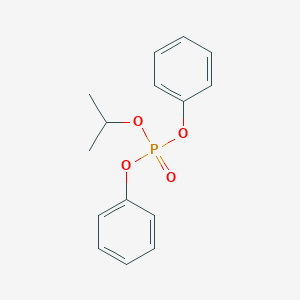
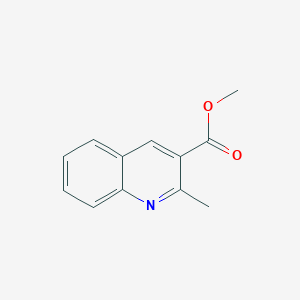

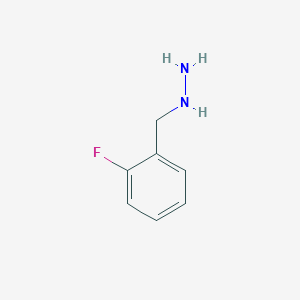
![4-Azoniaspiro[3.5]nonan-2-ol;chloride](/img/structure/B57544.png)
